3-(1-Hydroxyethyl)benzophenone

Analytical Chemistry Chromatography Pharmaceutical Impurity Profiling

Ensure unequivocal identification and quantification of the key photolytic impurity in your NSAID API or environmental sample. Unlike generic benzophenones, this meta-substituted reference standard (≥98%) precisely matches the unique LogP (~2.97) and chromatographic signature of the ibuprofen/ketoprofen degradation product. Essential for ICH-compliant HPLC/LC-MS method validation; substitution compromises specificity.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 67173-18-6
Cat. No. B130620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxyethyl)benzophenone
CAS67173-18-6
Synonyms[3-(1-Hydroxyethyl)phenyl]phenylmethanone;  α-(3-Benzoylphenyl)ethyl Alcohol; 
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3
InChIKeyVIGLCJZNAGRKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Hydroxyethyl)benzophenone (CAS 67173-18-6): Key Physicochemical and Photochemical Profile for Analytical and Research Procurement


3-(1-Hydroxyethyl)benzophenone (CAS 67173-18-6) is a meta-substituted benzophenone derivative (C15H14O2, MW 226.27) characterized by a 1-hydroxyethyl group on the phenyl ring [1]. It is primarily recognized as a key photodegradation product of the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and ketoprofen, formed in aqueous solutions under UV irradiation [1][2]. This compound is a crucial analytical reference standard for pharmaceutical impurity profiling and environmental fate studies [3][4].

Why Generic Benzophenone Analogs Cannot Substitute for 3-(1-Hydroxyethyl)benzophenone in Quantitative Assays


Substituting 3-(1-Hydroxyethyl)benzophenone with other benzophenone derivatives is not analytically or scientifically valid due to its unique combination of physicochemical and photochemical properties. The position of the hydroxyethyl group on the meta-position of the phenyl ring dictates a specific balance of lipophilicity (LogP ~2.97) and moderate aqueous solubility (~0.27 g/L), which is distinct from common ortho- and para-substituted analogs [1]. Furthermore, its formation as a specific photoproduct in kinetic models involving ketoprofen and ibuprofen creates a unique environmental and metabolic signature, making it an essential, non-interchangeable reference compound for accurate detection and quantification [2][3]. These precise characteristics directly influence its behavior in chromatographic separations and its response in mass spectrometric detection, precluding simple replacement by a generic benzophenone.

Quantitative Differentiation of 3-(1-Hydroxyethyl)benzophenone from Key Analogs


Balanced Lipophilicity (LogP) for Optimized Chromatographic Resolution

3-(1-Hydroxyethyl)benzophenone exhibits a calculated LogP of 2.97, which is intermediate between the parent benzophenone (LogP 3.18) and the more polar 2-hydroxybenzophenone (LogP 2.62) or 4-hydroxybenzophenone (LogP 3.07) [1]. This lipophilicity value is a critical determinant for reversed-phase HPLC method development, as it directly influences retention time and resolution from closely eluting impurities like 3-ethylbenzophenone and 3-acetylbenzophenone. Using a compound with a significantly different LogP as a surrogate would alter method specificity and could lead to co-elution or inaccurate quantification.

Analytical Chemistry Chromatography Pharmaceutical Impurity Profiling

Quantifiable Aqueous Solubility for Accurate Standard Preparation

The compound possesses a calculated aqueous solubility of 0.27 g/L (25 °C), classifying it as very slightly soluble . This is a distinct and quantifiable advantage over many common benzophenone UV absorbers (e.g., benzophenone-3, 2-hydroxybenzophenone) which are described as insoluble in water . While still low, this finite solubility provides a practical working range for preparing analytical standard dilutions in aqueous or mixed aqueous-organic mobile phases without immediate precipitation. It also has direct implications for environmental fate modeling, where a measurable water solubility value is essential for calculating partition coefficients and transport.

Analytical Method Validation Environmental Fate Pharmaceutical Analysis

Defined Role and Quantified Formation in Ketoprofen Photodegradation Kinetics

A validated kinetic model using data fusion of HPLC-DAD-MS and UV-Vis spectroscopy resolved four major ketoprofen photoproducts, including 3-(1-hydroxyethyl)benzophenone, and described their formation through parallel and consecutive reactions [1]. While the major photoproduct is 3-ethylbenzophenone, 3-(1-hydroxyethyl)benzophenone is a critical minor product whose appearance is essential for a complete kinetic description of the degradation process [2]. This precise placement in the mechanistic pathway establishes it as an indispensable marker for understanding the full photochemical fate of ketoprofen, a role that cannot be fulfilled by a generic benzophenone.

Environmental Photochemistry Pharmaceutical Stability Kinetic Modeling

Certified Analytical Standard Under ISO 17034 for Unambiguous Quantification

3-(1-Hydroxyethyl)benzophenone is available as an analytical standard manufactured under the ISO 17034 standard for reference material producers [1]. This certification guarantees homogeneity, stability, and metrological traceability, which are non-negotiable requirements for regulatory submissions and quality control in pharmaceutical analysis. A research-grade chemical or a different benzophenone impurity cannot provide the certified purity (e.g., >95%) and comprehensive certificate of analysis (including NMR, MS, HPLC data) that ensures the accuracy and comparability of analytical results.

Analytical Quality Control Regulatory Compliance Pharmaceutical Reference Standards

Validated Research and Industrial Applications for 3-(1-Hydroxyethyl)benzophenone Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Method Validation

As a certified reference standard under ISO 17034, 3-(1-Hydroxyethyl)benzophenone is essential for developing and validating HPLC/LC-MS methods to quantify this specific impurity in ketoprofen and ibuprofen active pharmaceutical ingredients (APIs) and finished drug products [1]. Its unique physicochemical properties (LogP 2.97, specific solubility) necessitate its use as the sole authentic marker for system suitability and peak identification, ensuring compliance with ICH guidelines for impurity testing . Attempting to use a different benzophenone analog would compromise method accuracy and specificity.

Environmental Fate and Photodegradation Studies

Researchers investigating the environmental impact and photolytic pathways of NSAIDs utilize 3-(1-Hydroxyethyl)benzophenone as a critical analytical standard. Its confirmed role as a distinct photoproduct in the kinetic degradation model of ketoprofen makes it a key marker for detecting pharmaceutical contamination in water sources and for validating water treatment process efficacy [2][3]. Its quantifiable (though low) aqueous solubility (0.27 g/L) is a more informative parameter for modeling aquatic transport than the 'insoluble' designation of many other benzophenone derivatives .

Advanced Synthesis and Photochemical Research

In academic and industrial research focused on photoredox catalysis and the synthesis of novel benzophenone-based materials, 3-(1-Hydroxyethyl)benzophenone serves as a valuable intermediate or a model compound for studying meta-substituent effects. Its distinct photophysical properties, stemming from the meta-hydroxyethyl group, provide a basis for designing new photoinitiators or UV absorbers with tailored solubility and reactivity profiles, as highlighted by its involvement in photoredox decarboxylative oxygenation reactions [4].

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